2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene backbone substituted with a hydroxyphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indene with a suitable acyl chloride, followed by reduction and subsequent functional group transformations to introduce the hydroxyphenylpropyl moiety. Reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and organic solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the indene ring can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring
Properties
CAS No. |
113378-80-6 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[3-(4-hydroxyphenyl)propyl]indene-1,3-dione |
InChI |
InChI=1S/C18H16O3/c19-13-10-8-12(9-11-13)4-3-7-16-17(20)14-5-1-2-6-15(14)18(16)21/h1-2,5-6,8-11,16,19H,3-4,7H2 |
InChI Key |
SZRXGZLYOMEPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)CCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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